Romidepsin
Description
Historical Perspective and Discovery of Romidepsin (B612169)
The history of this compound traces back to 1994 when it was first reported in scientific literature by researchers at Fujisawa Pharmaceutical Company in Japan. wikipedia.orgnewdrugapprovals.org Isolated from a culture of Chromobacterium violaceum obtained from a soil sample, the compound, initially codenamed FK228 and FR901228, was identified during a screening effort for novel agents capable of reversing the morphological phenotype of Ras oncogene-transformed cells. newdrugapprovals.orgnih.gov Although it exhibited minimal antibacterial activity, this compound demonstrated potent cytotoxicity against several human cancer cell lines in vitro, without affecting normal cells. wikipedia.orgnewdrugapprovals.org Subsequent studies in mice confirmed its antitumor activity in vivo. wikipedia.orgnewdrugapprovals.org The first total synthesis of this compound was achieved by Harvard researchers and published in 1996, followed by the elucidation of its mechanism of action in 1998, identifying it as a histone deacetylase inhibitor with effects similar to trichostatin A. wikipedia.orgnewdrugapprovals.orgnih.gov
Classification as a Histone Deacetylase Inhibitor (HDACi)
This compound is classified as a histone deacetylase inhibitor, specifically targeting zinc-dependent HDAC enzymes. wikipedia.orgmedkoo.comdrugbank.comaacrjournals.org It functions as a prodrug, requiring intracellular reduction of its disulfide bond by glutathione (B108866) to release a free thiol group. wikipedia.orgresearchgate.netdrugbank.com This reactive thiol group then interacts with the zinc ion in the active site of Class 1 and Class 2 HDAC enzymes, thereby inhibiting their enzymatic activity. researchgate.netdrugbank.comnih.gov This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, influencing gene expression. nih.govmedkoo.comnih.gov While considered a potent inhibitor of Class 1 HDACs (HDAC1, HDAC2), research indicates it also inhibits HDAC4 and HDAC6 to a lesser extent. oncotarget.commedchemexpress.com
Significance of this compound in Epigenetic Research
This compound holds significant importance in epigenetic research due to its ability to modulate gene expression through the inhibition of HDACs. nih.govnih.govoncotarget.comoncotarget.comresearchgate.nethofstra.edu By preventing the removal of acetyl groups from histones, this compound promotes a more open chromatin structure, facilitating the binding of transcription factors and the transcription of genes that may have been silenced in disease states. nih.govmedkoo.comnih.gov This epigenetic modulation can lead to a range of cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.orgmedkoo.comresearchgate.netdrugbank.com Academic studies utilize this compound to investigate the role of histone acetylation in various biological processes and disease contexts, such as cancer, pulmonary fibrosis, and the differentiation of mesenchymal stem cells. oncotarget.comoncotarget.comnih.gov Research findings have demonstrated that this compound treatment can lead to enhanced histone acetylation, influencing the expression of genes involved in critical cellular pathways. aacrjournals.orgoncotarget.comnih.gov
Detailed research findings on the epigenetic effects of this compound include studies showing increased histone acetylation in peripheral blood mononuclear cells (PBMCs) following administration. wikipedia.orgaacrjournals.org Furthermore, research in human mesenchymal stem cells (hMSCs) treated with this compound at low concentrations (5 nM) demonstrated enhanced adipocytic and osteoblastic differentiation, associated with increased H3K9Ac histone marks at the promoter regions of genes like PPARG, KLF15, SP7, and ALPL, which are involved in adipogenesis and osteogenesis. nih.gov
The following table summarizes some key research findings related to this compound's epigenetic effects:
| Study Type | Model System | Key Epigenetic Finding | Relevant Genes/Proteins Affected | Source |
| Phase II Clinical Trial | Patients with CTCL or PTCL | Increased histone acetylation in PBMCs (4-48 hours). | ABCB1 gene expression increased. | wikipedia.orgaacrjournals.org |
| Preclinical Study | Human T-cell lymphoma cell line (HUT78) | Histone acetylation induced. | p21, interleukin-2 (B1167480) receptor, P-glycoprotein (PGP/ABCB1) expression. | aacrjournals.org |
| In Vitro Study | Human IPF fibroblasts, Murine model of pulmonary fibrosis | Increased histone acetylation. | Fn1, Col3a1, Col1a1 mRNA expression suppressed. LOX expression reduced. | oncotarget.com |
| In Vitro Study | Myeloid leukaemia cells | Increase in acetylation of H3K9. | Differential gene expression cascade. | oncotarget.com |
| In Vitro Study | Human Mesenchymal Stem Cells (hMSCs) | Increased H3K9Ac histone marks at promoter regions. | PPARG, KLF15, SP7, ALPL gene expression. | nih.gov |
| In Vitro Study (Combination Therapy) | CTCL cell lines, Sézary syndrome patient cells | Significant histone H3 acetylation at the promoter region of RhoB gene (with azacitidine). | RhoB gene expression. | aacrjournals.org |
These findings highlight this compound's capacity to induce epigenetic alterations, underscoring its value as a tool in academic research to explore the intricate relationship between epigenetic modifications and cellular function in health and disease.
Structure
2D Structure
Properties
Molecular Formula |
C24H36N4O6S2 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
InChI Key |
OHRURASPPZQGQM-UHFFFAOYSA-N |
SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Canonical SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
FK228 FR 901228 FR-901228 FR901228 istodax romidepsin |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Romidepsin
Prodrug Activation and Active Metabolite Formation
Romidepsin (B612169) exists as a bicyclic compound with a disulfide bridge. researchgate.netnewdrugapprovals.org Upon entering the cell, this disulfide bond is reduced by intracellular reductases, such as glutathione (B108866). researchgate.netnih.govnih.govpatsnap.comresearchgate.net This reduction process converts the inactive prodrug into its active metabolite, which contains a free thiol group. drugbank.compatsnap.comresearchgate.net This active, open-chain form is essential for its inhibitory activity against HDACs. nih.govnih.gov
Histone Deacetylase (HDAC) Inhibition
The active metabolite of this compound inhibits the enzymatic activity of HDACs. drugbank.compatsnap.com This inhibition is achieved through the interaction of the free thiol group with the zinc ion located in the catalytic site of the HDAC enzyme. researchgate.netnih.govdrugbank.comresearchgate.netnih.govguidetopharmacology.org
Specificity for Histone Deacetylase Isoforms (e.g., Class I, HDAC1, HDAC2)
This compound is considered a selective inhibitor of histone deacetylases, primarily targeting Class I and Class II HDAC enzymes. researchgate.netnih.govresearchgate.netresearchgate.net Research indicates that this compound displays roughly 10-fold selectivity for HDAC1 and HDAC2 compared to HDAC4, and approximately 300-fold selectivity over HDAC6. nih.gov Some studies suggest a greater specificity for Class I enzymes, including HDAC1, HDAC2, and HDAC3. researchgate.netlongdom.orgxiahepublishing.com Inhibition of HDAC1 and HDAC2 appears to be a key aspect of this compound's mechanism. nih.govaacrjournals.org
Here is a summary of this compound's reported selectivity for certain HDAC isoforms:
| HDAC Isoform | Selectivity/Inhibition | Source |
| Class I | Selective inhibition | researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netlongdom.orgaacrjournals.orgcancercareontario.ca |
| Class II | Inhibition | researchgate.netnih.govresearchgate.net |
| HDAC1 | Roughly 10-fold selectivity vs. HDAC4, Inhibition | nih.govresearchgate.netxiahepublishing.comnih.govaacrjournals.orgresearchgate.nettandfonline.com |
| HDAC2 | Roughly 10-fold selectivity vs. HDAC4, Inhibition | nih.govresearchgate.netxiahepublishing.comnih.govresearchgate.net |
| HDAC3 | Inhibition | researchgate.netlongdom.org |
| HDAC4 | Roughly 10-fold less inhibited than HDAC1/2 | nih.gov |
| HDAC6 | Roughly 300-fold less inhibited than HDAC1/2, Limited effect observed in some studies | nih.govresearchgate.net |
Zinc-Binding Thiol Interaction with Catalytic Site
The active metabolite of this compound, with its free thiol group, interacts with the zinc ion within the catalytic pocket of HDAC enzymes. researchgate.netnih.govwikipedia.orgresearchgate.netnih.govnih.gov This interaction is crucial for inhibiting the enzyme's deacetylase activity. drugbank.comnih.govguidetopharmacology.org The thiol group coordinates with the Zn2+ ion, preventing the enzyme from accessing and removing acetyl groups from its substrates. nih.govnih.gov While a crystal structure of a human HDAC-Romidepsin complex has not been widely reported, studies with structurally similar inhibitors like Largazole complexed with HDAC8 suggest that the thiol side chain extends deep into the active site cleft to interact with the zinc ion. nih.govscispace.comdoi.org
Conformational Changes Upon Disulfide Bond Reduction
The reduction of the internal disulfide bond in this compound leads to a conformational change, opening the cyclic structure to expose the free sulfhydryl groups. researchgate.netnih.govnih.govresearchgate.net This open conformation is necessary for the molecule to effectively interact with the catalytic active pocket of HDACs and exert its inhibitory effect. nih.gov Studies comparing the reduced and non-reduced forms, or analogs that mimic these states, have demonstrated that the presence of the free sulfhydryl group and the resulting conformational flexibility are critical for HDAC inhibitory activity. nih.govresearchgate.net
Epigenetic Modulation Beyond Direct HDAC Inhibition
This compound's primary impact is through the inhibition of HDACs, which leads to significant epigenetic modulation. nih.govpatsnap.comjnccn.org By inhibiting deacetylation, this compound causes an accumulation of acetyl groups on histone and non-histone proteins. nih.govpatsnap.comnih.gov
Histone Acetylation Dynamics (e.g., Histone H3, H3K9, H4)
Inhibition of HDACs by this compound results in increased acetylation levels of core histone proteins, including Histone H3 and Histone H4. researchgate.netnih.govnewdrugapprovals.orgwikipedia.orgnih.govnih.govcancercareontario.caresearchgate.netnih.govscispace.comresearchgate.netsigmaaldrich.comcancercareontario.ca This increased acetylation is particularly notable on specific lysine (B10760008) residues. For example, studies have shown a dose-dependent increase in the acetylation of Histone H3 at lysine 9 (H3K9ac) following this compound treatment. researchgate.netnih.govnih.gov Increased histone acetylation generally leads to a more relaxed chromatin structure, which can enhance the accessibility of the transcriptional machinery to DNA and consequently alter gene expression. nih.govpatsnap.comnih.govencyclopedia.pub While this compound has been documented to preferentially acetylate lysine residues on Histone H3 over Histone H4, increases in acetylation of both have been observed. researchgate.netashpublications.org H3K9 acetylation is considered a marker of active chromatin. mdpi.comspandidos-publications.com The accumulation of acetylated histones is thought to contribute to the downstream cellular effects of this compound, such as cell cycle arrest and apoptosis. nih.govdrugbank.compatsnap.comnih.gov
Here is a summary of observed histone acetylation changes:
| Histone | Specific Residue | Observed Change | Source |
| Histone H3 | Overall acetylation | Increased | researchgate.netnih.govnewdrugapprovals.orgwikipedia.orgnih.govnih.govcancercareontario.caresearchgate.netnih.govscispace.comresearchgate.netsigmaaldrich.comcancercareontario.caashpublications.org |
| Histone H3 | Lysine 9 (H3K9) | Increased acetylation (dose and time-dependent) | researchgate.netnih.govnih.gov |
| Histone H4 | Overall acetylation | Increased | researchgate.netnih.govnewdrugapprovals.orgwikipedia.orgnih.govnih.govcancercareontario.caresearchgate.netnih.govscispace.comresearchgate.netsigmaaldrich.comcancercareontario.caashpublications.org |
Gene Expression Regulation
The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, which generally results in a more relaxed chromatin structure and increased accessibility of the transcriptional machinery to DNA. patsnap.comnih.gov This altered chromatin state can lead to significant changes in gene expression, affecting a wide range of genes involved in cell cycle control, apoptosis, and differentiation. patsnap.comnih.gov
Upregulation of Tumor Suppressor Genes (e.g., p21/WAF1/Cip1, RhoB)
This compound treatment has been shown to induce the re-expression of tumor suppressor genes that are often silenced in cancer. One notable example is the upregulation of p21 (also known as p21/WAF1/Cip1), a cyclin-dependent kinase inhibitor. aetna.comtandfonline.comtandfonline.comresearchgate.net Increased p21 expression can lead to cell cycle arrest, thereby inhibiting cancer cell proliferation. aetna.comtandfonline.comtandfonline.comresearchgate.net Studies have indicated that the induction of p21 by this compound can be influenced by the p53 status of the cells, although it can also occur in a p53-independent manner. tandfonline.comtandfonline.comoncotarget.com
Another tumor suppressor gene upregulated by this compound is RhoB. aacrjournals.orgnottingham.ac.uknih.gov Research suggests that this compound can induce the re-expression of RhoB, potentially through enhanced histone acetylation at its promoter region. aacrjournals.org RhoB is believed to play a role in growth inhibition of transformed cells and can promote cell cycle arrest, possibly by controlling the expression of cell cycle regulators like p21. aacrjournals.orgnottingham.ac.uknih.gov
Downregulation of Oncogenic Pathways (e.g., c-Myc, Neuropilin-1)
In addition to upregulating tumor suppressor genes, this compound can also lead to the downregulation of genes involved in oncogenic pathways. Studies have indicated that this compound can decrease the levels of proteins like N-myc in certain cancer cell lines. tandfonline.com While the direct mechanism for c-Myc downregulation by this compound is not always explicitly stated as a primary effect in the provided sources, HDAC inhibitors in general can influence pathways involving c-Myc. researchgate.netwindows.net
Furthermore, this compound has been shown to significantly suppress the expression of Neuropilin-1 (NRP1) in certain cancer cells, such as osteosarcoma cells. researchgate.netnih.govnih.gov NRP1 is a known regulator of cancer cell migration and invasion, and its downregulation by this compound contributes to the anti-metastatic effects observed in preclinical models. researchgate.netnih.govnih.gov This suppression of NRP1 is mediated through the inhibition of HDAC1 and HDAC2. nih.govnih.gov
Global Chromatin Modifications (e.g., Global CpG Methylation Profile)
Beyond the localized changes in histone acetylation at specific gene promoters, this compound can also influence global chromatin modifications. While its primary mechanism is histone deacetylase inhibition, some studies suggest that this compound may also have an impact on DNA methylation, contributing to its epigenetic modulatory effects. aacrjournals.orgdrugbank.com For instance, in combination with a demethylating agent, this compound has been shown to result in a specific global CpG methylation profile alteration in cancer cells. aacrjournals.org This suggests that this compound, particularly in combination therapies, can influence the methylation status of genes, including those involved in apoptosis and cell cycle arrest. aacrjournals.org
Impact on Downstream Cellular Processes
The alterations in gene expression and chromatin structure induced by this compound lead to significant downstream effects on key cellular processes critical for cancer cell survival and proliferation.
Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)
This compound is known to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled proliferation. drugbank.comresearchgate.netresearchgate.netnih.govaetna.comtandfonline.comtandfonline.comoncotarget.comresearchgate.netmedchemexpress.comgenome.jp The specific phase of arrest can vary depending on the cell type. Studies have reported this compound-induced arrest in the G0/G1 phase, characterized by an increase in cells in this phase and a decrease in the S and G2/M phases. tandfonline.comoncotarget.comresearchgate.net This G0/G1 arrest is often associated with the upregulation of cell cycle inhibitors like p21. aetna.comtandfonline.comresearchgate.net
Alternatively, this compound can also induce cell cycle arrest in the G2/M phase. aetna.comoncotarget.commedchemexpress.comnih.govmdpi.com This G2/M arrest has been observed in various cancer cell types and can be mediated by alterations in proteins such as p21, cdc25C, cdc2, and cyclin B. aetna.comnih.gov The induction of G2/M arrest can inhibit cell proliferation by preventing cells from entering mitosis. aetna.comnih.gov
Apoptosis Induction
A critical mechanism by which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. drugbank.comwikipedia.orgresearchgate.netresearchgate.netpatsnap.comnih.govnih.govaetna.comtandfonline.comtandfonline.comresearchgate.netoncotarget.comnottingham.ac.uknih.govnih.govtandfonline.comresearchgate.netresearchgate.netnih.govoncotarget.comnih.gov this compound-induced apoptosis is often caspase-dependent, involving the activation of caspases such as caspase-3, caspase-7, and caspase-8, and the cleavage of proteins like PARP. aetna.comtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net
This compound can induce both intrinsic and extrinsic apoptotic pathways. nih.govtandfonline.com The induction of apoptosis is linked to the accumulation of acetylated histones and the subsequent upregulation of pro-apoptotic genes (e.g., TRAIL, DR4 and 5, Bak, Bax, Apaf-1, Bmf, Bim, TP2) and downregulation of anti-apoptotic genes (e.g., Bcl-2, Mcl-1). tandfonline.comnih.gov Studies have also shown that this compound can induce apoptosis through mechanisms involving increased reactive oxygen species (ROS) production and activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways. aetna.comresearchgate.nettandfonline.com
Caspase Cascade Activation and Poly (ADP-ribose) Polymerase (PARP) Cleavage
A key downstream event in the execution of apoptosis is the activation of the caspase cascade mdpi.com. This compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and subsequently the executioner caspases, including caspase-3 researchgate.netcore.ac.ukaacrjournals.org. This cascade culminates in the cleavage of various cellular substrates, including Poly (ADP-ribose) Polymerase (PARP) researchgate.netcore.ac.ukaacrjournals.orgresearchgate.net.
Cleavage of PARP is considered a hallmark of apoptosis researchgate.net. Research indicates that this compound induces PARP cleavage in various cancer cell lines, confirming the activation of the apoptotic pathway core.ac.ukaacrjournals.orgresearchgate.net. The observed apoptosis is often caspase-dependent, as evidenced by its inhibition by pan-caspase inhibitors researchgate.net.
Data on caspase and PARP cleavage induced by this compound, potentially in combination with other agents, can be summarized in tables based on specific research findings. For example, studies combining this compound with lenalidomide (B1683929) showed increased cleavage of caspase-9, caspase-3, and PARP in cell lines core.ac.ukaacrjournals.org. Similarly, combining this compound with mTOR inhibitors resulted in increased PARP and caspase-3 cleavage nih.gov.
Cellular Differentiation Modulation
This compound has been shown to induce cellular differentiation in various cancer cell types aacrjournals.orgresearchgate.netportico.orgaacrjournals.org. This modulation of differentiation is one of the mechanisms by which HDAC inhibitors exert their antitumor effects wikipedia.org. By inhibiting HDACs, this compound can restore the expression of genes crucial for differentiation that may have been silenced in cancer cells wikipedia.orgnih.govfda.gov.
Studies have demonstrated that this compound can induce differentiation in human lymphoma U-937 cells fda.gov. In acute myeloid leukemia (AML), this compound has shown the ability to cause transcriptional derepression and up-regulation of specific target genes, leading to the differentiation of leukemic cells aacrjournals.org. This differentiating effect is considered a significant contributor to its antileukemic activity in certain contexts aacrjournals.org.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis aacrjournals.orgnih.govresearchgate.net. This anti-angiogenic effect is mediated through the modulation of genes and pathways involved in the formation of blood vessels fda.govnih.gov.
One key mechanism involves the suppression of Vascular Endothelial Growth Factor (VEGF), a major regulator of angiogenesis fda.govnih.gov. This compound has been shown to suppress VEGF mRNA levels in cancer cells fda.gov. Furthermore, it can inhibit hypoxia-induced angiogenesis by suppressing the activity and expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that promotes VEGF expression under low oxygen conditions researchgate.net. Studies have demonstrated a time-dependent decrease in secreted VEGF levels in response to this compound treatment in neuroblastoma cell lines nih.gov.
Disruption of Endoplasmic Reticulum, Proteasome, and Aggresome Functions
This compound's mechanism of action also involves the disruption of cellular protein homeostasis mechanisms, including the functions of the endoplasmic reticulum (ER), proteasome, and aggresome aacrjournals.orgnih.govresearchgate.netuni.lu. The ER is involved in protein folding and modification, the proteasome is responsible for degrading ubiquitinated proteins, and aggresomes are sites where misfolded proteins can accumulate nih.govashpublications.org.
Inhibition of HDACs by this compound can lead to the accumulation of acetylated proteins, potentially overwhelming the protein degradation machinery and inducing ER stress nih.govashpublications.org. This disruption can contribute to the induction of apoptosis in cancer cells researchgate.net. This compound, particularly in combination with proteasome inhibitors like bortezomib (B1684674), can synergistically disrupt aggresome function and induce ER stress, enhancing antitumor cytotoxicity nih.govashpublications.org.
Non-Histone Protein Deacetylation and Signaling Pathways
While the primary target of this compound is often considered to be histones, it also affects the acetylation status of numerous non-histone proteins fda.govaacrjournals.org. The deacetylation of non-histone proteins plays crucial roles in regulating the function of various cellular proteins, including transcription factors, chaperones, and signaling molecules fda.govaacrjournals.org. By inhibiting HDACs, this compound can alter the activity and localization of these non-histone proteins, thereby modulating various signaling pathways critical for cancer cell survival and proliferation fda.govresearchgate.net.
This compound's effects on non-histone protein acetylation can influence pathways such as the p53/p21 signaling cascade, which is involved in cell cycle arrest and apoptosis fda.govnih.govresearchgate.netashpublications.org. It can also downregulate pro-survival pathways like NF-κB and c-FLIP and inhibit signaling cascades such as the PI3K/AKT/mTOR pathway nih.govresearchgate.net.
Transcription Factor Modulation (e.g., BRD4)
The modulation of transcription factor activity is a significant consequence of this compound's effect on protein acetylation fda.gov. Transcription factors are key regulators of gene expression, and their function can be influenced by acetylation. By inhibiting HDACs, this compound can alter the acetylation status of transcription factors, leading to changes in their DNA binding, protein-protein interactions, and transcriptional activity fda.gov.
One example of a transcription-related protein that can be modulated is BRD4 (Bromodomain-containing protein 4). While this compound is primarily known as an HDAC inhibitor, and BRD4 is targeted by BET inhibitors like JQ1, there is emerging research exploring the interplay between HDAC inhibition and BET proteins mdpi.comwikipedia.org. Some studies are investigating dual inhibitors or combinations targeting both HDACs and BRD4, suggesting a potential link or complementary mechanisms in certain cancers mdpi.com. This compound's influence on the acetylation landscape within the cell could indirectly affect the recruitment or activity of proteins like BRD4, which bind to acetylated lysine residues on histones and other proteins, thereby influencing transcription wikipedia.org. Further detailed research is needed to fully elucidate the extent and mechanisms of this compound's direct or indirect modulation of BRD4 and other transcription factors.
Interference with Phosphatidylinositol 3-Kinase (PI3K)-Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is frequently observed in various cancers. nih.govfrontiersin.org this compound has been shown to interfere with this pathway, contributing to its anti-tumor effects. Studies have indicated that this compound can decrease the phosphorylation of the p85 regulatory subunit of PI3K, which correlates with a reduction in the phosphorylation status of Akt. nih.govdrugbank.com This suggests that this compound may affect both the expression and phosphorylation of Akt. nih.gov Downstream of Akt is mTOR, a kinase involved in protein translation. This compound exposure has been observed to inhibit the phosphorylation of p70 S6 kinase, a target of mTOR, which may subsequently impact protein synthesis. nih.govdrugbank.com
Research in malignant T cells, for instance, demonstrated that this compound inhibited the PI3K/AKT/mTOR axis. nih.govdrugbank.com Specifically, treatment with this compound decreased the phosphorylation of PI3K p85 and the level of PI3K class III. nih.gov Concurrently, this compound reduced the levels of both total Akt and its phosphorylated form at serine 473. nih.gov These effects on PI3K and Akt were associated with decreased phosphorylation of downstream targets regulated by the Akt-dependent mTOR pathway, including p70 S6 kinase, S6 ribosomal protein, eIF4B, and eEF2K, all of which are involved in protein synthesis. nih.gov
While the primary mechanism of this compound involves HDAC inhibition, some studies suggest a more direct interaction with the PI3K pathway. In vitro PI3K activity assays have indicated that this compound and its analogs can directly inhibit PI3K activity at certain concentrations. nih.gov Molecular modeling studies have proposed that this compound may bind to the ATP-binding pocket of PI3K, acting as an ATP-competitive inhibitor. nih.gov
The interference with the PI3K/Akt pathway by this compound has been observed in various cancer cell types, including lung and colorectal cancer cells, as well as hepatocellular carcinoma (HCC). nih.govdovepress.com In HCC, the anti-oncogenic effect of this compound correlated significantly with robust PI3K downregulation and upregulation of the tumor suppressor PTEN, a major inhibitor of the PI3K pathway. dovepress.comresearchgate.net These findings suggest that the inhibition of the PI3K/Akt pathway is a significant contributor to this compound's anti-tumor activity. dovepress.comresearchgate.net
Here is a summary of the observed effects of this compound on the PI3K-Akt pathway:
| Target Protein/Component | Observed Effect of this compound Treatment | Cellular Context | Source |
| PI3K p85 (phosphorylation) | Decreased phosphorylation | Malignant T cells | nih.govdrugbank.com |
| PI3K class III (level) | Decreased level | Malignant T cells | nih.gov |
| Akt (phosphorylation at Ser473) | Decreased phosphorylation | Malignant T cells | nih.govdrugbank.com |
| Akt (total level) | Decreased level | Malignant T cells | nih.gov |
| mTOR (level) | Decreased level | Malignant T cells | nih.gov |
| p70 S6 kinase (phosphorylation) | Inhibition of phosphorylation | Malignant T cells | nih.govdrugbank.com |
| S6 ribosomal protein (phosphorylation) | Decreased phosphorylation | Malignant T cells | nih.gov |
| eIF4B (phosphorylation) | Decreased phosphorylation | Malignant T cells | nih.gov |
| eEF2K (phosphorylation) | Decreased phosphorylation | Malignant T cells | nih.gov |
| PI3K (expression) | Downregulation | HCC | dovepress.comresearchgate.net |
| PTEN (expression) | Upregulation | HCC | dovepress.comresearchgate.net |
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in regulating cell proliferation, differentiation, and survival. This compound has been shown to modulate this pathway, contributing to its cellular effects.
In malignant T cells, treatment with this compound has been observed to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway. nih.govdrugbank.com This activation of stress-related kinases can contribute to the induction of apoptosis.
Furthermore, studies investigating mechanisms of resistance to this compound have highlighted the role of the MAPK pathway, particularly the MEK/ERK signaling. In this compound-resistant cutaneous T-cell lymphoma (CTCL) cells, increased activation of the MAPK pathway, indicated by elevated MEK phosphorylation, was observed. nih.govaacrjournals.orgaacrjournals.org This activation was associated with the degradation of the pro-apoptotic protein Bim, a key mediator of apoptosis. nih.govaacrjournals.orgaacrjournals.org Inhibition of MEK in these resistant cells restored Bim expression and led to increased apoptosis, suggesting that the MAPK pathway can mediate resistance to this compound by regulating Bim levels. nih.govaacrjournals.orgaacrjournals.org Combining this compound with MEK inhibitors showed greater apoptotic effects in cells with activated MAPK pathways, including those with mutant KRAS. nih.govaacrjournals.org
This compound has also been reported to induce autophagy in gastric cancer cells, potentially via the ERK/mTOR pathway. amegroups.org Treatment with this compound resulted in increased levels of phosphorylated ERK while inhibiting the phosphorylation of mTOR kinase. amegroups.org These findings suggest that this compound-induced autophagy in these cells might be mediated through the activation of ERK and inhibition of mTOR. amegroups.org
Here is a summary of the observed effects of this compound on the MAPK pathway:
| Target Protein/Component | Observed Effect of this compound Treatment | Cellular Context | Source |
| SAPK/JNK pathway | Activation | Malignant T cells | nih.govdrugbank.com |
| MEK (phosphorylation) | Increased phosphorylation | This compound-resistant CTCL cells | nih.govaacrjournals.orgaacrjournals.org |
| Bim (level) | Decreased level (associated with activated MAPK) | This compound-resistant CTCL cells | nih.govaacrjournals.orgaacrjournals.org |
| ERK (phosphorylation) | Increased concentration | Gastric cancer cells | amegroups.org |
| mTOR kinase (phosphorylation) | Inhibited phosphorylation | Gastric cancer cells | amegroups.org |
p53/p21 Signaling Cascades
The p53 tumor suppressor protein plays a central role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. google.com The cyclin-dependent kinase inhibitor p21 is a key transcriptional target of p53, mediating cell cycle arrest. nih.govciteab.com this compound has been shown to activate p53/p21 signaling cascades, contributing to its anti-cancer effects. nih.govnih.govaetna.com
Treatment with this compound has been observed to significantly increase the mRNA and protein expression of both p53 and p21 in various cancer cell lines, including endometrial cancer (EC) and non-small cell lung cancer (NSCLC) cells. nih.govaetna.com This induction of p53 and p21 is associated with cell cycle arrest, particularly at the G0/G1 phase, and the induction of apoptosis. nih.gov In EC cells, this compound-induced apoptosis involved the activation of caspases and PARP, mediated through the p53/p21 signaling cascades. nih.govaetna.com
Studies in neuroblastoma cells have also shown an increase in p21 levels upon this compound treatment, which appeared to be influenced by the p53 status of the cells. tandfonline.com While increases in p21 were observed in cell lines with wild-type p53, they were not consistently seen in those with mutant p53. tandfonline.com However, this compound was still able to induce apoptosis in neuroblastoma cell lines irrespective of their p53 status, suggesting that while the p53/p21 pathway is involved, it may not be the sole mechanism of apoptosis induction in all contexts. tandfonline.com
Further research in hepatoblastoma (HB) cell lines demonstrated that this compound treatment led to increased p21 and PUMA expression. aacrjournals.org Acetylated p53 levels also increased in certain HB cell lines following this compound exposure, suggesting that the p53-mediated mechanism, particularly through acetylated p53, plays a role in this compound-induced apoptosis in HB. aacrjournals.org Inhibition of caspases with ZVAD significantly reversed the cell death induced by this compound in HB cell lines, further supporting that the cell death occurs via apoptosis. aacrjournals.org
The activation of p53/p21 signaling by this compound is considered an indirect effect of its HDAC inhibitory activity, which can lead to the accumulation of acetylated histones and the restoration of expression of genes like TP53 and CDKN1A (encoding p21). nih.gov
Here is a summary of the observed effects of this compound on p53/p21 signaling:
| Target Protein/Component | Observed Effect of this compound Treatment | Cellular Context | Source |
| p53 (mRNA and protein expression) | Increased expression | Endometrial cancer cells, NSCLC cells | nih.govaetna.com |
| p21 (mRNA and protein expression) | Increased expression | Endometrial cancer cells, NSCLC cells, Neuroblastoma cells, Hepatoblastoma cells | nih.govaetna.comtandfonline.comaacrjournals.org |
| Acetylated p53 (level) | Increased level | Hepatoblastoma cells | aacrjournals.org |
Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, which can play dual roles in cells, acting as signaling molecules or causing oxidative stress and damage. This compound has been reported to induce the production of ROS, contributing to its cytotoxic effects. nih.govdrugbank.com
In malignant T cells, this compound exposure resulted in increased production of reactive oxygen species. nih.govdrugbank.com This increase in ROS was associated with a decrease in mitochondrial membrane potential, which can trigger the intrinsic apoptotic pathway. nih.govdrugbank.com The generation of ROS is considered one of the mechanisms by which this compound induces apoptosis in various cancer cell types, including HL-60 leukemia cells and urinary bladder cancer cells. nih.gov
The precise mechanisms by which this compound leads to ROS generation are not fully elucidated but may involve the disruption of cellular redox balance as a consequence of HDAC inhibition and the resulting changes in gene expression and protein activity. The increased ROS levels can induce oxidative stress, leading to cellular damage and the activation of pro-apoptotic signaling pathways.
Here is a summary of the observed effects of this compound on ROS generation:
| Cellular Component/Process | Observed Effect of this compound Treatment | Cellular Context | Source |
| Reactive Oxygen Species | Increased production | Malignant T cells, HL-60 leukemia cells, Urinary bladder cancer cells | nih.govdrugbank.com |
| Mitochondrial membrane potential | Decreased | Malignant T cells | nih.govdrugbank.com |
Preclinical Efficacy Studies of Romidepsin in Cellular and in Vivo Models
In Vitro Cytotoxicity and Antiproliferative Activity
The in vitro effects of romidepsin (B612169) have been assessed across a multitude of cancer cell lines, revealing a potent ability to inhibit cell growth and induce cell death at nanomolar concentrations.
Broad Spectrum Activity Across Diverse Cancer Cell Lines
This compound has demonstrated significant cytotoxic and antiproliferative activity against a wide array of human cancer cell lines. This broad-spectrum efficacy has been observed in both hematological malignancies and solid tumors. Early evaluations by the National Cancer Institute (NCI) in the 1990s identified this compound's potent activity across a diverse panel of cancer cell types, which led to its selection for further preclinical development. nih.gov
Subsequent studies have consistently shown its effectiveness in cell lines derived from various cancers, including leukemia, lymphoma, renal, colon, lung, ovarian, prostate, stomach, and breast cancers. For instance, in non-small cell lung cancer (NSCLC) cell lines, the IC50 values for this compound were found to be in the low nanomolar range, from 1.3 to 4.9 ng/ml. nih.gov Similarly, in bladder cancer cell lines such as RT112, MBT2, and HT1376, this compound was effective in the nanomolar range, with IC50 values of 5 nM, 2 nM, and 0.6 nM, respectively.
In the context of hematological malignancies, this compound has shown potent activity in T-cell lymphoma cell lines. For example, the Hut-78 and Karpas-299 cell lines exhibited IC50 values ranging from 0.038 to 6.36 nM and 0.44 to 3.87 nM, respectively, depending on the duration of exposure. nih.gov Studies on myeloid leukemia cell lines, such as OCI-AML3 and SKM-1, also demonstrated sensitivity to this compound in the low nanomolar range. Furthermore, research has indicated that this compound can impair the growth of osteosarcoma in vitro. researchgate.net
| Cancer Type | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer | Various | 2.4 - 9.1 | nih.gov |
| Bladder Cancer | RT112 | 5 | |
| Bladder Cancer | MBT2 | 2 | |
| Bladder Cancer | HT1376 | 0.6 | |
| T-Cell Lymphoma | Hut-78 | 0.038 - 6.36 | nih.gov |
| T-Cell Lymphoma | Karpas-299 | 0.44 - 3.87 | nih.gov |
Cell Line-Specific Sensitivities (e.g., NCI 60 cell line panel)
The NCI-60 panel, a group of 60 human tumor cell lines representing nine different cancer types, has been a valuable tool for identifying patterns of drug activity. nih.gov The evaluation of this compound in the NCI-60 screen revealed a unique profile of activity. nih.gov A graphical representation of the z-scores, which indicates the sensitivity of each cell line relative to the mean, illustrates these cell line-specific sensitivities. Bars extending to the right indicate greater sensitivity, while bars to the left indicate resistance. researchgate.net This analysis allows for the identification of cancer types that are particularly susceptible to this compound's cytotoxic effects and can help in understanding the molecular determinants of sensitivity. researchgate.net
In Vivo Antitumor Activity in Xenograft Models
The promising in vitro activity of this compound has been further substantiated in in vivo studies using various xenograft models, where human tumor cells are implanted into immunodeficient mice.
Murine Models Bearing Human Cancer Xenografts
Furthermore, in a dedifferentiated liposarcoma xenograft model, this compound significantly delayed tumor growth and reduced tumor weight. Studies in osteosarcoma preclinical mouse models have also found that this compound significantly limits tumor growth. researchgate.net In a model of alveolar rhabdomyosarcoma, the combination of this compound with radiotherapy was found to reduce tumor mass, leading to regression. This compound's efficacy has also been observed to enhance the in vivo activity of cytarabine (B982) in a model of infant acute lymphoblastic leukemia. nih.gov
| Cancer Type | Xenograft Model | Observed Effect | Reference |
|---|---|---|---|
| T-Cell Lymphoma | Human TCL xenograft | Superior anti-tumor efficacy and improved overall survival (nanoparticle formulation) | researchgate.netnih.govbiorxiv.org |
| Non-Small Cell Lung Cancer | NCI-H1299 | Inhibition of tumor growth (in combination with erlotinib) | nih.gov |
| Dedifferentiated Liposarcoma | LPS863 | Delayed tumor growth and reduced tumor weight | |
| Osteosarcoma | Preclinical mouse models | Significantly limited tumor growth | researchgate.net |
| Alveolar Rhabdomyosarcoma | RH30 | Reduced tumor mass and regression (in combination with radiotherapy) | |
| Infant Acute Lymphoblastic Leukemia | PER-785A | Enhanced efficacy of cytarabine | nih.gov |
Syngeneic Mouse Models
Syngeneic mouse models, which utilize tumor cells that are genetically compatible with the immunocompetent host, are crucial for evaluating the interplay between a therapeutic agent and the immune system. In a syngeneic mouse model of colon cancer, this compound was shown to inhibit tumor growth. researchgate.net This study also highlighted the drug's ability to modulate the immune response within the tumor. researchgate.net In another study using a syngeneic model with RENCA cells, a histone deacetylase inhibitor was shown to increase the percentage of T cells within the tumor, and its combination with an anti-PD-1 antibody enhanced the anti-tumor effect. researchgate.net
Impact on Tumor Microenvironment
Preclinical studies have indicated that this compound's antitumor activity is not solely due to its direct cytotoxic effects on cancer cells but also involves modulation of the tumor microenvironment. In a syngeneic colon cancer model, this compound treatment led to an increase in the expression of the immune checkpoint ligand PD-L1 on tumor cells. researchgate.net It also affected T-cell populations within the tumor microenvironment and peripheral blood, increasing the percentage of regulatory T cells (Tregs) and decreasing the ratio of Th1 to Th2 cells. researchgate.net The combination of this compound with an anti-PD-1 antibody enhanced the antitumor effects and partially reversed the changes in CD4+ and CD8+ T cells. researchgate.net
Furthermore, a study on metastatic osteosarcoma in a mouse model revealed that the efficacy of this compound was dependent on an intact immune system, as it increased survival in immunocompetent mice but not in immunocompromised mice. This suggests that this compound may act on the immune system to exert its therapeutic effect.
Preclinical Applications Beyond Cancer
Anti-fibrotic Effects in Pulmonary Fibrosis Models
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and chronic lung disease for which new therapeutic strategies are needed. oncotarget.comnih.gov Given that epigenetic alterations, particularly those involving histone deacetylases (HDACs), are associated with IPF, HDAC inhibitors like this compound have been investigated as a potential therapeutic avenue. oncotarget.comnih.gov Preclinical studies have explored the anti-fibrotic efficacy of this compound in both cellular and animal models of pulmonary fibrosis. nih.govnih.gov
In in vitro studies using fibroblasts isolated from human IPF lung tissue, this compound demonstrated potent anti-fibrotic and anti-proliferative properties. nih.gov It effectively inhibited the proliferation of these fibroblasts, an effect attributed to the increased expression of p21waf1, which leads to cell cycle arrest in the G1/S phase. nih.gov Furthermore, this compound suppressed the differentiation of fibroblasts into myofibroblasts, which are key cells in the progression of fibrosis. nih.govnih.gov This was evidenced by the dose-dependent inhibition of transforming growth factor-beta 1 (TGF-β1)-induced expression of α-smooth muscle actin (α-SMA), a characteristic marker of myofibroblasts. nih.gov
A crucial aspect of these cellular studies was the differential effect of this compound on fibrotic cells versus essential lung cells. nih.gov While potently acting on IPF fibroblasts, this compound did not harm alveolar type II (ATII) cells; their cell numbers and the formation of lamellar bodies remained unaffected at concentrations that suppressed fibroblast activity. nih.govnih.govresearchgate.net this compound also decreased the expression of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen, and COL3A1, a collagen gene, further highlighting its anti-fibrotic activity at the cellular level. nih.govresearchgate.net
Table 1: In Vitro Effects of this compound on Pulmonary Fibrosis Cellular Models
| Model System | Key Parameter Investigated | Observed Effect of this compound | Reference |
|---|---|---|---|
| Human IPF Fibroblasts | Proliferation | Potent inhibition; linked to p21waf1-induced cell cycle arrest. | nih.gov |
| Human IPF Fibroblasts | Myofibroblast Differentiation | Significant suppression of TGF-β1-induced α-SMA expression. | nih.gov |
| Human IPF Fibroblasts | Gene Expression | Inhibition of Lysyl Oxidase (LOX) and COL3A1 mRNA expression. | nih.govresearchgate.net |
The anti-fibrotic potential of this compound was also evaluated in vivo using the bleomycin-induced murine model of pulmonary fibrosis. nih.gov This is a well-established animal model for preclinical assessment of potential IPF therapies. nih.gov In this model, administration of this compound resulted in a significant reduction of bleomycin-induced lung fibrosis. nih.govresearchgate.net Histological analysis with Gomori's trichrome stain, which visualizes collagen, showed that this compound treatment helped preserve the lung architecture and reduced fibrosis. nih.govresearchgate.net
The therapeutic effect was further quantified by a decrease in the lung's wet weight and its hydroxyproline (B1673980) content, a key component of collagen and a biochemical marker for fibrosis. researchgate.net Consistent with the in vitro findings, the anti-fibrotic effects in the animal model were associated with the suppression of LOX expression in lung tissue. nih.govnih.gov These findings suggest that LOX could serve as a potential biomarker to monitor the on-target effects of this compound in future clinical evaluations. nih.govnih.gov
Table 2: In Vivo Efficacy of this compound in a Murine Pulmonary Fibrosis Model
| Model System | Assessment Method | Key Findings with this compound Treatment | Reference |
|---|---|---|---|
| Bleomycin-Induced Lung Fibrosis (Mouse) | Histology (Gomori's Trichrome Stain) | Reduced fibrosis and preservation of lung architecture. | nih.govresearchgate.net |
| Bleomycin-Induced Lung Fibrosis (Mouse) | Lung Wet-Weight | Inhibition of bleomycin-induced increase in lung weight. | researchgate.net |
| Bleomycin-Induced Lung Fibrosis (Mouse) | Hydroxyproline Assay | Significant reduction in total lung collagen content. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Bleomycin |
| Nintedanib |
| Pirfenidone |
Mechanisms of Preclinical Resistance to Romidepsin
Drug Efflux Pump Overexpression (e.g., ATP-Binding Cassette Transporter ABCB1/P-glycoprotein) in Cellular Models
A primary mechanism of resistance to romidepsin (B612169) in cellular models is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp). nih.govnih.gov this compound is a substrate for P-gp, which functions as a drug efflux pump, actively removing the drug from cancer cells and thereby reducing its intracellular concentration and cytotoxic effects. nih.govyoutube.com
In vitro studies have demonstrated that cell lines selected for resistance to this compound exhibit increased expression of P-gp. nih.gov This resistance is not limited to this compound, as these cells also show resistance to other P-gp substrates like vincristine (B1662923) and taxol. nih.gov The resistance conferred by P-gp overexpression can be reversed by the use of P-gp inhibitors. nih.govnih.gov
While P-gp overexpression is a well-established mechanism of in vitro resistance, its clinical significance is less clear. nih.govnih.gov Studies of tumor biopsy samples from patients with cutaneous T-cell lymphoma (CTCL) did not find a correlation between ABCB1 gene expression and resistance to this compound treatment. nih.gov However, increased ABCB1 expression has been noted in peripheral blood mononuclear cells of patients receiving the drug. nih.gov This suggests that while P-gp can contribute to resistance, other mechanisms are also likely to be important in a clinical setting. nih.govnih.gov
Table 1: Role of ABCB1/P-glycoprotein in this compound Resistance
| Feature | Description |
| Mechanism | Overexpression of the ABCB1/P-gp drug efflux pump. nih.govnih.gov |
| Function | Actively transports this compound out of the cell, lowering intracellular drug concentration. youtube.com |
| In Vitro Evidence | Cell lines with acquired this compound resistance show high levels of P-gp. nih.gov |
| Cross-Resistance | P-gp overexpression also confers resistance to other chemotherapy agents. nih.gov |
| Reversibility | P-gp inhibitors can restore sensitivity to this compound in resistant cell lines. nih.gov |
| Clinical Relevance | The direct correlation between ABCB1 expression in tumors and clinical resistance is not firmly established. nih.govnih.gov |
Activation of Survival Signaling Pathways
The activation of pro-survival signaling pathways has been identified as a significant factor in the development of resistance to this compound. nih.gov Key pathways implicated in this process are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K) pathways.
Activation of the MAPK pathway is an important mechanism of resistance to this compound. nih.govcngb.org Studies have shown that this compound-resistant T-cell lymphoma cell lines exhibit increased phosphorylation of MEK, a key kinase in the MAPK pathway. cngb.orgaacrjournals.orgaacrjournals.org This activation of the MAPK pathway can lead to the degradation of the pro-apoptotic protein Bim (BCL2L11), thereby promoting cell survival. cngb.orgaacrjournals.orgresearchgate.net
The combination of this compound with MEK inhibitors has been shown to increase cell death in resistant cells, suggesting that targeting this pathway could be a strategy to overcome resistance. nih.govcngb.org In fact, resistant cells with an activated MAPK pathway have been found to be highly sensitive to MEK inhibitors. aacrjournals.orgaacrjournals.org
The PI3K/Akt signaling pathway is another critical survival pathway that can contribute to this compound resistance. nih.govfrontiersin.org Some studies suggest that phosphorylated Akt is an important resistance mechanism, as combining this compound with Akt inhibitors leads to synergistic cytotoxicity. nih.gov this compound itself has been reported to inhibit the PI3K pathway in some cancer cell lines, suggesting a complex interplay between the drug and this signaling cascade. dovepress.comnih.govnih.gov The activation of the PI3K/Akt/mTOR pathway is a known mechanism of drug resistance in various cancers, and its hyperactivation is associated with tumor progression. frontiersin.org
Table 2: Survival Signaling Pathways in this compound Resistance
| Pathway | Key Mediators | Consequence of Activation |
| MAPK | MEK phosphorylation. cngb.orgaacrjournals.org | Loss of pro-apoptotic protein Bim, leading to resistance. cngb.orgresearchgate.net |
| PI3K/Akt | Phosphorylated Akt. nih.gov | Promotion of cell survival and resistance. nih.govfrontiersin.org |
Alterations in Apoptosis Regulatory Proteins (e.g., BCL2L11, Bcl-2, Bcl-XL)
Alterations in the expression and function of proteins that regulate apoptosis are a key mechanism of resistance to this compound. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members, plays a crucial role in this process. mdpi.com
High levels of the anti-apoptotic protein Bcl-2 have been shown to confer resistance to this compound in some contexts. nih.gov However, other research suggests that this compound may have the unique ability to overcome the resistance conferred by the overexpression of pro-survival Bcl-2 proteins. nih.gov The combination of this compound with Bcl-2 inhibitors has been shown to increase apoptosis. nih.gov
The pro-apoptotic protein Bim (encoded by the BCL2L11 gene) appears to be required for this compound-mediated apoptosis in certain cancer cells. nih.gov Loss of Bim expression, which can be a consequence of MAPK pathway activation, is a mechanism of resistance. cngb.orgaacrjournals.org Furthermore, the downregulation of other anti-apoptotic proteins like Bcl-xL and Mcl-1 has been associated with this compound-induced cell death. nih.govresearchgate.net An imbalance in the ratio of pro- to anti-apoptotic Bcl-2 family proteins can ultimately determine a cell's sensitivity or resistance to this compound. mdpi.com
Other Undefined Cellular Adaptations to this compound Exposure
In addition to the specific mechanisms detailed above, cancer cells can develop resistance to this compound through other, less well-defined cellular adaptations. When cellular models are exposed to this compound in the presence of a P-gp inhibitor, they can develop non-P-gp-mediated resistance. nih.govnih.gov This indicates the existence of alternative resistance pathways that cells can exploit under selective pressure. These adaptations may involve complex changes in gene expression and cellular metabolism that are not yet fully understood. The development of HDAC inhibitor-resistant cellular models by treating cells with low doses of this compound over extended periods also points to the capacity of cancer cells to adapt and survive in the presence of the drug through various molecular alterations. nih.gov
Combination Therapy Rationale in Preclinical Settings
Synergistic Epigenetic Modulators
DNA Methyltransferase Inhibitors (e.g., Azacitidine)
The combination of histone deacetylase (HDAC) inhibitors like romidepsin (B612169) with DNA methyltransferase (DNMT) inhibitors such as azacitidine is based on the rationale that these two classes of epigenetic drugs can synergistically reactivate silenced tumor suppressor genes. Preclinical studies in cutaneous T-cell lymphoma (CTCL) have demonstrated this synergy.
In CTCL cell lines (MyLa, SeAx, and Hut78), the combination of this compound and azacitidine resulted in a synergistic decrease in cell viability and a significant induction of apoptosis. aacrjournals.org A concentration- and time-dependent decrease in cell viability was observed, with calculated IC50 values for this compound falling within ranges previously reported in preclinical studies. aacrjournals.org The synergy of the combination was confirmed by calculating the Combinational Index (CI), where a value less than 1 indicates a synergistic effect. aacrjournals.org For instance, at 48 hours, the combination of 1.25 nmol/L this compound and 2.5 μmol/L azacitidine showed a high level of synergy in MyLa and SeAx cells, leading to a greater percentage of apoptosis compared to the additive effect of each agent alone. aacrjournals.org
Mechanistically, this synergistic interaction involves the re-expression of tumor suppressor genes. For example, the combination treatment led to the re-expression of the tumor suppressor RhoB in CTCL cells by enhancing histone H3 acetylation at its promoter region. aacrjournals.org This effect was more significant than with this compound alone, suggesting that the hypomethylating activity of azacitidine enhances the histone acetylation-mediated gene expression induced by this compound. aacrjournals.org Furthermore, the combination resulted in a unique global CpG methylation profile, altering pathways related to apoptosis, immune response, and inflammation that were not affected by either drug alone. aacrjournals.org This preclinical evidence of synergy has provided a strong basis for clinical trials investigating this combination in patients with T-cell lymphomas. frontiersin.orgelsevierpure.comaacrjournals.org
Table 1: Synergistic Effects of this compound and Azacitidine in CTCL Cell Lines
| Cell Line | Treatment | Observation | Reference |
|---|---|---|---|
| MyLa, SeAx | This compound (1.25 nmol/L) + Azacitidine (2.5 μmol/L) | Synergistic induction of apoptosis. | aacrjournals.org |
| MyLa, SeAx | This compound + Azacitidine | Re-expression of tumor suppressor RhoB. | aacrjournals.org |
| MyLa | This compound + Azacitidine | Unique global CpG methylation profile alteration. | aacrjournals.org |
Targeted Therapy Combinations
Proteasome Inhibitors
The combination of this compound with proteasome inhibitors, such as bortezomib (B1684674), has shown significant synergistic cytotoxicity in preclinical models of various hematologic malignancies, including chronic lymphocytic leukemia (CLL). nih.govfigshare.comresearchgate.net The rationale for this combination is multifactorial, involving the induction of proteotoxic stress and disruption of key survival pathways. figshare.com
In primary patient-derived CLL cells, co-administration of low nanomolar concentrations of this compound and bortezomib resulted in a synergistic induction of cell death. researchgate.net This effect was associated with the prevention of HDAC inhibitor-mediated NF-κB activation. figshare.comresearchgate.net Bortezomib was found to block the acetylation of RelA, a key component of the NF-κB pathway, thereby inhibiting its pro-survival signaling. researchgate.net
Furthermore, the combination led to significant changes in the expression of apoptosis-regulatory proteins. A marked increase in the pro-apoptotic BH3-only protein Bim was observed, alongside a reduction in the levels of several anti-apoptotic proteins, including Bcl-xL, A1, XIAP, cIAP1, and c-FLIP. nih.govresearchgate.net This shift in the balance of pro- and anti-apoptotic proteins culminates in the activation of the caspase cascade and subsequent apoptosis. researchgate.net These compelling preclinical findings have provided the foundation for clinical trials of this combination in patients with relapsed/refractory lymphomas. biorxiv.orgnih.gov
Aurora A Kinase Inhibitors (e.g., Alisertib)
Preclinical studies have revealed a potent synergistic interaction between this compound and the Aurora A kinase inhibitor alisertib (B1683940), particularly in models of T-cell lymphoma (TCL). nih.govnih.govascopubs.org Aurora A kinase is a key regulator of mitosis, and its inhibition represents a targeted approach to cancer therapy. nih.govresearchgate.net
The synergy between this compound and alisertib was found to be highly restricted to TCL cell lines, with no such effect observed in B-cell lymphoma models. nih.gov In various TCL cell lines, including those derived from cutaneous T-cell lymphoma (CTCL) and T-cell acute lymphoblastic leukemia (T-ALL), simultaneous exposure to both drugs at concentrations around their IC10 to IC30 values demonstrated marked synergy, with synergy coefficients ranging from 0.2 to 0.7 at 72 hours. nih.gov
Mechanistically, the combination induces significant cell cycle disruption and apoptosis. While alisertib alone causes a G2/M arrest, the combination with this compound leads to polyploidy and a failure of cytokinesis, ultimately resulting in apoptosis. nih.govnih.gov This apoptotic response is confirmed by increased cleavage of caspase-3 and PARP, an increase in the pro-apoptotic protein PUMA, and decreased expression of anti-apoptotic proteins like Bcl-xL and Bcl-2. nih.govnih.gov An in-vivo xenograft model also demonstrated a synergistic interaction, with the combined treatment showing superior efficacy compared to either single agent. nih.gov The proposed mechanism for this synergy involves the dual inhibition of STAT3 activation, leading to the downregulation of its targets, including c-MYC and Bcl-xL. nih.gov
Table 2: Preclinical Synergy of this compound and Alisertib in T-Cell Lymphoma
| Cell Line Model | Key Finding | Mechanism | Reference |
|---|---|---|---|
| TCL cell lines (H9, HH) | Marked synergistic cytotoxicity. | Induction of polyploidy and apoptosis. | nih.gov |
| CTCL cell line (H9) | Failure of cytokinesis leading to apoptosis. | Increased Caspase 3 and PARP cleavage, decreased Bcl-xL. | nih.gov |
| TCL xenograft model | Enhanced in-vivo efficacy. | Synergistic tumor growth inhibition. | nih.gov |
Mechanistic Target of Rapamycin (B549165) (mTOR) Inhibitors
The combination of HDAC inhibitors with inhibitors of the mechanistic target of rapamycin (mTOR) pathway is supported by a strong preclinical rationale, primarily centered on overcoming resistance and inducing catastrophic oxidative stress. While direct preclinical studies combining this compound specifically with mTOR inhibitors are limited, research on other HDAC inhibitors provides a basis for this strategy.
Preclinical studies have shown that combining mTOR inhibitors with pan-HDAC inhibitors like panobinostat (B1684620) or vorinostat (B1683920) can lead to synergistic anti-tumor activity. aacrjournals.orgnih.govascopubs.org A key mechanism of resistance to mTOR inhibitor monotherapy is the rebound hyperphosphorylation of Akt. The addition of an HDAC inhibitor can mitigate this effect. nih.gov Furthermore, the combination of HDAC and mTOR inhibitors has been shown to converge on the thioredoxin interacting protein (TXNIP)/thioredoxin pathway, leading to a massive increase in reactive oxygen species (ROS) and catastrophic oxidative stress, which triggers potent tumor regression in RAS-driven tumor models. aacrjournals.org
Specific to this compound, one study in uveal melanoma cell line models found that the combination of this compound with the mTOR inhibitor AZD-8055 was the most effective at inducing apoptosis compared to combinations with other pathway inhibitors. nih.gov This was associated with increased caspase-3 and PARP cleavage and changes in apoptotic proteins, including an increase in pro-apoptotic BCL2L11 and decreases in anti-apoptotic BIRC5 and BCL2L1. nih.gov Another study demonstrated that this compound treatment in malignant T-cells can inhibit the PI3K/AKT/mTOR pro-survival pathway, providing a direct link for a potential synergistic combination. elsevierpure.com
Bcl-2 Inhibitors
The rationale for combining this compound with Bcl-2 inhibitors, such as venetoclax (B612062), stems from the central role of the Bcl-2 family of proteins in regulating apoptosis and the ability of HDAC inhibitors to modulate their expression. Preclinical evidence strongly supports a synergistic interaction between these two classes of drugs in hematological malignancies.
In preclinical models of CTCL, leukemic cells from patients were shown to be sensitive to the Bcl-2 inhibitor venetoclax. The anti-apoptotic effect of venetoclax was significantly potentiated by concurrent treatment with an HDAC inhibitor. Specifically, synergistic effects were observed in 73% of patient samples treated with a combination of venetoclax and this compound. This suggests that inhibiting HDACs can sensitize CTCL cells to Bcl-2 inhibition, leading to enhanced apoptosis.
The mechanism underlying this synergy involves the modulation of various pro- and anti-apoptotic proteins. HDAC inhibitors can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating pro-apoptotic proteins such as Bim. nih.gov By simultaneously blocking the function of remaining anti-apoptotic Bcl-2 with venetoclax, the threshold for apoptosis is significantly lowered, leading to a potent synergistic effect. This preclinical rationale has prompted clinical investigations of this combination in patients with T-cell lymphomas.
Conventional Chemotherapeutic Agent Combinations (e.g., Cisplatin (B142131), Etoposide (B1684455), Pralatrexate)
Preclinical investigations have explored the synergistic potential of this compound with several conventional chemotherapeutic drugs across various cancer models.
Cisplatin: The combination of this compound and the platinum-based agent cisplatin has shown synergistic cytotoxicity in preclinical models of ovarian and urothelial cancer. In ovarian cancer cell lines, combining this compound with cisplatin enhanced the inhibition of cell proliferation and viability compared to either drug alone. nih.gov This combination was found to be synergistic across multiple cell lines, including those sensitive and relatively resistant to cisplatin. nih.gov Further studies in urothelial carcinoma cells revealed that this compound could synergistically enhance cisplatin-induced cell death and reduce drug resistance. nih.gov
Etoposide: The rationale for combining this compound with topoisomerase inhibitors like etoposide is based on the complementary mechanisms of action. While specific preclinical studies focusing solely on the this compound-etoposide combination are less frequently detailed, the combination is a component of multi-drug regimens like ICE (ifosfamide, carboplatin, etoposide) that have been investigated in lymphoma. The preclinical basis for such combinations relies on the ability of this compound to modulate chromatin structure, potentially increasing the access of DNA-damaging agents like etoposide to their targets and inhibiting DNA repair pathways, thereby enhancing their cytotoxic effects.
Table 1: Preclinical Findings for this compound Combination Therapies
| Combination Agent | Cancer Model | Key Preclinical Findings | References |
|---|---|---|---|
| Cisplatin | Ovarian Cancer, Urothelial Carcinoma | Synergistically enhances cytotoxicity and induction of DNA damage-induced cell death. Reduces drug resistance. | nih.govnih.gov |
| Etoposide | T-cell Lymphoma | Rationale based on chromatin modulation to enhance access for DNA damaging agents and inhibit repair. | |
| Pralatrexate | T-cell Lymphoma | Potent, concentration-dependent synergism in vitro. Enhanced efficacy, tumor remission, and improved survival in vivo. | aacrjournals.orgnih.govaacrjournals.org |
Molecular Basis for Synergism (e.g., induction of cell death pathways, cell cycle arrest, antiangiogenic effects, interference with DNA repair, immune effects, altered gene expression profiles)
The synergistic interactions between this compound and other anticancer agents are underpinned by a variety of molecular mechanisms. This compound, as a histone deacetylase (HDAC) inhibitor, alters cellular processes that can be exploited by combination agents to achieve enhanced tumor cell killing. nih.gov
Induction of Cell Death Pathways: A primary mechanism for synergy is the enhanced induction of apoptosis. nih.gov this compound can prime cancer cells for apoptosis, and when combined with another agent, the threshold for triggering programmed cell death is lowered. For instance, combining this compound with lenalidomide (B1683929) in TCL cell lines leads to a synergistic increase in apoptosis, associated with increased production of reactive oxygen species (ROS) and activation of caspases 8, 9, and 3. tandfonline.comnih.gov Similarly, in combination with cisplatin, this compound stimulates DNA damage-induced cell death in ovarian cancer cells. nih.gov This often involves the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family. nih.gov
Cell Cycle Arrest: HDAC inhibitors, including this compound, are known to induce cell cycle arrest, typically at the G1/S or G2/M checkpoints. nih.govnih.gov This effect is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21. nih.gov By arresting cells in a specific phase of the cell cycle, this compound can sensitize them to chemotherapeutic agents that are most effective during that phase. For example, arresting cells in the G2/M phase can enhance the efficacy of DNA-damaging agents by preventing cells from repairing damage before attempting mitosis. nih.gov
Interference with DNA Repair: this compound can interfere with cellular DNA damage repair mechanisms, providing a strong basis for synergy with DNA-damaging agents like cisplatin. nih.gov The combination of this compound and cisplatin in ovarian cancer cells leads to a significant increase in the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks. nih.gov This suggests that this compound may inhibit the repair of cisplatin-induced DNA lesions, leading to an accumulation of lethal DNA damage and subsequent cell death. nih.gov
Immune Effects: There is growing evidence that this compound can modulate immune responses, which can contribute to its synergistic activity with other agents, particularly immunomodulatory drugs. nih.gov Preclinical studies combining this compound with the hypomethylating agent azacitidine in TCL models show that the combination can induce a host of immunological effects. researchgate.net Furthermore, synergy with the immunomodulatory agent lenalidomide suggests that part of the enhanced antitumor effect may stem from augmenting anti-tumor immune responses. researchgate.net
Altered Gene Expression Profiles: As an HDAC inhibitor, this compound's fundamental mechanism involves altering gene expression. It causes chromatin remodeling, leading to the transcription of genes that may have been silenced in cancer cells, including tumor suppressor genes. aacrjournals.org When used in combination, the resulting gene expression profile can be unique compared to that produced by either agent alone. researchgate.netaacrjournals.org For example, the combination of this compound and azacitidine in cutaneous T-cell lymphoma (CTCL) cell lines induced the re-expression of the tumor suppressor gene RhoB, which was not significantly induced by either agent alone. aacrjournals.org This altered genetic landscape can result in the activation of pathways leading to cell death, differentiation, or cell cycle arrest. nih.gov
Table 2: Molecular Mechanisms of this compound Synergy in Preclinical Models
| Molecular Basis | Mechanism of Action | Examples in Combination | References |
|---|---|---|---|
| Induction of Cell Death | Enhanced apoptosis via caspase activation, ROS production, and modulation of Bcl-2 family proteins. | With Lenalidomide in TCL; with Cisplatin in Ovarian Cancer. | nih.govnih.govtandfonline.comnih.gov |
| Cell Cycle Arrest | Induction of G1/S or G2/M arrest, sensitizing cells to phase-specific agents. | Upregulation of p21. | nih.govnih.gov |
| Interference with DNA Repair | Inhibition of DNA repair pathways, leading to accumulation of lethal DNA damage. | Increased γH2AX foci when combined with Cisplatin. | nih.govnih.gov |
| Immune Effects | Modulation of anti-tumor immune responses. | Synergistic effects with immunomodulatory agents like Lenalidomide and Azacitidine. | nih.govresearchgate.netresearchgate.net |
| Altered Gene Expression | Re-expression of silenced tumor suppressor genes and modulation of oncogenic pathways. | Re-expression of RhoB with Azacitidine in CTCL. | researchgate.netaacrjournals.org |
Romidepsin Analogues and Derivatives Research
Development of Novel Histone Deacetylase/Phosphatidylinositol 3-Kinase (HDAC/PI3K) Dual Inhibitors
The concurrent inhibition of both HDAC and phosphatidylinositol 3-kinase (PI3K) pathways is a promising strategy in cancer therapy. researchgate.net The combination of an HDAC inhibitor and a PI3K inhibitor has been shown to induce apoptosis in human cancer cells in a synergistic manner. nih.govnih.gov This observation has driven the development of single-molecule, dual-target inhibitors, which could offer advantages in overcoming potential drug resistance and improving therapeutic efficacy. researchgate.net
Subsequent investigations revealed that Romidepsin (B612169) (FK228) and its analogues possess an additional activity as PI3K inhibitors, defining them as a new class of HDAC/PI3K dual inhibitors. researchgate.netnih.gov Through screening a chemical library, researchers identified that this compound and its novel analogues could directly inhibit PI3K activity at micromolar concentrations. aacrjournals.orgnih.gov This dual action is significant because activation of the PI3K signaling pathway is closely involved in carcinogenesis and cancer progression. aacrjournals.org The development of a single agent that can modulate both epigenetic regulation (via HDAC inhibition) and key cell signaling pathways (via PI3K inhibition) represents an attractive approach for novel cancer treatments. researchgate.netpatsnap.com
Structure-Activity Relationship Studies for Dual Inhibition Potency
Structure-based optimization has been central to enhancing the dual inhibitory potency of this compound analogues. researchgate.netnih.gov Studies involving the synthesis of C4- and C7-modified FK228 analogues have revealed key structural features that govern their activity against both HDAC and PI3K. researchgate.net
The potency of these analogues as HDAC inhibitors is highly dependent on their ability to interact with the zinc ion in the enzyme's active site. researchgate.net This interaction is facilitated by the reduction of an internal disulfide bond within the molecule, which liberates a zinc-binding thiol. patsnap.com The stereochemistry at certain positions is also crucial; for instance, FK-A11 and its stereoisomer FK-A12, which differ only at the C7 position, exhibit different HDAC inhibitory activities. nih.gov
Conversely, the PI3K inhibitory activity is governed by different structural determinants. nih.gov Analogues FK-A5 and FK-A6, noted for their PI3K inhibition, feature a characteristic benzyl (B1604629) group at the C7 position. nih.gov For the highly potent analogue FK-A11, molecular docking models predict that its naphthalene (B1677914) moiety occupies a deep portion of the ATP-binding pocket of PI3K's p110α subunit, contributing to its high affinity. nih.gov These findings indicate that the structural requirements for potent HDAC inhibition and potent PI3K inhibition are distinct, allowing for the strategic optimization of analogues for dual activity. nih.govpatsnap.com
Identification and Characterization of Potent Analogues (e.g., FK-A11, FK-A5)
Through structural optimization efforts, several potent analogues of this compound have been identified, with FK-A5 and FK-A11 emerging as significant leads. researchgate.netresearchgate.net Initial screening identified FK-A5 as a potent PI3K inhibitor. aacrjournals.org Further research and structure-based optimization led to the identification of FK-A11 as the most potent dual HDAC/PI3K inhibitor among the synthesized analogues. researchgate.netnih.govnih.gov
FK-A11 demonstrates superior inhibitory activity against both targets compared to the parent compound, this compound (FK228). nih.gov In cell-based assays, FK-A11 inhibited the phosphorylation of AKT (a downstream component of the PI3K pathway) and increased the acetylation of histones at lower concentrations than this compound or FK-A5, resulting in stronger cytotoxic effects in human cancer cells. nih.govnih.gov
The inhibitory concentrations (IC₅₀) highlight the enhanced potency of these analogues. FK-A11 is approximately 8.5 times more potent than this compound against the p110α isoform of PI3K and about 5.6 times more potent against HDAC1. nih.gov
| Compound | HDAC1 IC₅₀ (nM) | p110α IC₅₀ (µM) |
|---|---|---|
| This compound (FK228) | 3.6 | 57.1 |
| FK-A5 | 2.5 | 27.3 |
| FK-A11 | 0.64 | 6.7 |
Data sourced from biochemical assays. nih.govresearchgate.netnih.gov
Investigation of Independent Binding Sites for HDAC and PI3K Inhibition
A key finding in the study of this compound analogues is that their dual inhibitory activities arise from interactions with distinct and independent binding sites on HDAC and PI3K enzymes. researchgate.netnih.gov Evidence for this comes from experiments involving the reduction of the molecule's internal disulfide bond. nih.govpatsnap.com This reduction is a prerequisite for HDAC inhibition, as it exposes the thiol group that binds to the zinc ion in the HDAC active site. patsnap.com However, this same conformational change has no effect on the compound's ability to inhibit PI3K. nih.govnih.gov This demonstrates that the mechanism for PI3K inhibition is fundamentally different from that of HDAC inhibition. nih.gov
Further investigations, including molecular modeling and kinetic studies, have confirmed that this compound analogues bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K. aacrjournals.orgnih.gov Lineweaver-Burk plot analysis for FK-A11 showed that it acts as an ATP-competitive inhibitor of PI3K. nih.gov This mode of action, where the inhibitor competes with ATP for binding, is common among kinase inhibitors but is structurally and mechanistically separate from the way this compound analogues engage with the active site of HDACs. nih.govnih.gov
Immunomodulatory Research Perspectives of Romidepsin
Direct Effects on Immune Cell Populations in Preclinical Models (e.g., Natural Killer Cells, Dendritic Cells, CD4+ and CD8+ T-Cells)
Preclinical evidence indicates that romidepsin (B612169) can directly influence the function of key immune cell populations.
Natural Killer (NK) Cells: this compound has been shown to suppress the cytolytic activity of NK cells. nih.gov In studies involving patients with cutaneous T-cell lymphoma (CTCL), a decrease in NK cell degranulation, a marker for cytotoxicity, was observed during this compound therapy. nih.gov In vitro experiments on peripheral blood mononuclear cells (PBMCs) from healthy donors also demonstrated that this compound significantly suppressed NK cell cytotoxicity. nih.gov Conversely, some research suggests this compound can enhance NK cell activity by inducing the expression of NKG2D ligands, such as MICA/B, on tumor cells, making them more susceptible to NK cell-mediated killing. nih.gov
Dendritic Cells (DCs): Dendritic cells are critical for initiating antitumor immune responses. This compound has been observed to decrease the activation and cytokine production of myeloid dendritic cells. nih.gov Specifically, it has been shown to reduce the ability of DCs to become activated and produce IL-12 in response to Toll-like receptor (TLR) agonists. nih.gov
CD4+ and CD8+ T-Cells: this compound's effects on T-cells are multifaceted. In preclinical models of colon cancer, this compound treatment led to a decrease in the percentage of IFN-γ+ CD8+ T-cells in both the peripheral blood and the tumor microenvironment. nih.govnih.gov This suggests a potential suppression of cytotoxic T-cell function. However, when combined with an anti-PD-1 antibody, this effect on CD4+ and CD8+ T-cells was partially reversed. nih.govnih.gov Other studies have shown that this compound can induce apoptosis in malignant T-cells. nih.gov In the context of HIV research, this compound was found to induce a transient increase in apoptotic T-cells and enhance the activation of vaccine-induced T-cells. nih.gov
| Immune Cell Population | Observed Effects of this compound in Preclinical Models | Reference |
|---|---|---|
| Natural Killer (NK) Cells | Suppression of cytolytic activity and degranulation. | nih.gov |
| Induction of NKG2D ligands on tumor cells, potentially enhancing NK cell targeting. | nih.gov | |
| Dendritic Cells (DCs) | Decreased activation and IL-12 production in response to TLR agonists. | nih.gov |
| CD8+ T-Cells | Decreased percentage of IFN-γ+ CD8+ T-cells in peripheral blood and tumor microenvironment. | nih.govnih.gov |
| CD4+ and CD8+ T-Cells | Effects on these cells were partially reversed when combined with an anti-PD-1 antibody. | nih.govnih.gov |
| Induction of apoptosis in malignant T-cells. | nih.gov | |
| Transient increase in apoptosis and enhanced activation of vaccine-induced T-cells (in HIV model). | nih.gov |
Modulation of Immune Checkpoint Ligands (e.g., PD-L1 Expression)
A significant aspect of this compound's immunomodulatory profile is its ability to regulate the expression of immune checkpoint ligands, most notably Programmed Death-Ligand 1 (PD-L1).
Upregulation of PD-L1: Multiple studies have demonstrated that this compound treatment increases the expression of PD-L1 on cancer cells, both in vitro and in vivo. nih.govnih.govresearchgate.net This upregulation has been observed in various cancer types, including colon cancer and ovarian cancer. nih.govnih.gov The mechanism behind this involves increased acetylation of histones H3 and H4, which in turn regulates the transcription factor BRD4, a known regulator of PD-L1. nih.govnih.gov While increased PD-L1 on tumor cells can inhibit T-cell-mediated antitumor responses, this effect also provides a rationale for combining this compound with immune checkpoint inhibitors that block the PD-1/PD-L1 pathway. nih.govnih.gov
| Finding | Mechanism | Implication | Reference |
|---|---|---|---|
| Increased PD-L1 expression on tumor cells (in vitro and in vivo). | Increased acetylation of histones H3 and H4, leading to regulation of the transcription factor BRD4. | Potential for combination therapy with anti-PD-1/PD-L1 antibodies. | nih.govnih.gov |
Influence on Immune Cell Phenotypes and Functions (e.g., Regulatory T Cells (Tregs), Th1/Th2 Ratio, Cytokine Production)
This compound can also alter the balance and function of various immune cell subsets, which has significant implications for the tumor microenvironment.
Regulatory T Cells (Tregs): In preclinical mouse models of colon cancer, this compound treatment led to an increased percentage of FOXP3+ regulatory T-cells (Tregs) in the peripheral blood and the tumor microenvironment. nih.govnih.govresearchgate.net Tregs are known to suppress antitumor immunity, and their increase could be a counterproductive effect of this compound monotherapy. nih.gov However, this increase in Tregs was partially reversed when this compound was combined with an anti-PD-1 antibody. nih.govresearchgate.net The mechanism for the increase in Tregs may be related to the upregulation of Foxp3 expression. nih.gov
Th1/Th2 Ratio: The balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells is crucial for an effective antitumor immune response, with a Th1-polarized response being generally more favorable. Preclinical studies in colon cancer models have shown that this compound treatment decreases the Th1/Th2 ratio, as indicated by a decrease in the IFN-γ/IL-4 ratio. nih.gov This shift towards a Th2 phenotype suggests a potential dampening of the cell-mediated immune response. This effect was also reversible with the addition of an anti-PD-1 antibody. nih.gov
Cytokine Production: this compound has been shown to affect the production of key cytokines. It decreased the secretion of IFN-γ by CD8+ T-cells, which is consistent with the observed decrease in the Th1/Th2 ratio. nih.gov Furthermore, in studies on dendritic cells, this compound treatment led to a decrease in the production of IL-12, a cytokine important for promoting Th1 responses. nih.gov
| Immune Parameter | Effect of this compound | Additional Context | Reference |
|---|---|---|---|
| Regulatory T Cells (Tregs) | Increased percentage of FOXP3+ Tregs in peripheral blood and tumor microenvironment. | Effect was partially reversed with the addition of an anti-PD-1 antibody. | nih.govresearchgate.net |
| Th1/Th2 Ratio | Decreased ratio (shift towards Th2). | Effect was partially reversed with the addition of an anti-PD-1 antibody. | nih.gov |
| Cytokine Production | Decreased IFN-γ secretion from CD8+ T-cells. | Consistent with a shift away from a Th1 response. | nih.gov |
| Decreased IL-12 production by dendritic cells. | IL-12 is a key promoter of Th1 responses. | nih.gov |
Advanced Research Methodologies and Translational Research Considerations for Romidepsin Studies
In Vitro and Ex Vivo Assay Systems
In vitro and ex vivo assays are fundamental in the preclinical evaluation of romidepsin (B612169), providing critical insights into its effects on cancer cell viability, proliferation, and the induction of cell death pathways.
A variety of assays are employed to measure the cytotoxic and cytostatic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses metabolic activity as an indicator of cell viability. nih.gov Studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. For instance, in T-cell lymphoma cell lines Hut-78 and Karpas-299, this compound potently inhibited cell viability in a time- and dose-dependent manner, with IC50 values ranging from 0.038 to 6.36 nM in Hut-78 cells and 0.44 to 3.87 nM in Karpas-299 cells. nih.govresearchgate.net Similarly, in cutaneous T-cell lymphoma (CTCL) cell lines, the MTT assay was used to demonstrate the synergistic antiproliferative effects when this compound was combined with azacitidine. nih.govaacrjournals.org
The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as a marker of viable cells, is another widely used method. nih.govfishersci.com This assay has been used to assess the dose- and time-dependent reduction in cell viability in myeloid leukemia cell lines (OCI-AML3, SKM-1, and MDS-L) and patient samples treated with this compound. researchgate.net The sensitivity of this assay allows for the detection of as few as 15 cells. fishersci.com
BrdU (Bromodeoxyuridine) incorporation assays are used to directly measure DNA synthesis and, consequently, cell proliferation. In murine colon cancer cell lines CT26 and MC38, a BrdU cell cycle assay showed a significant decrease in the number of cells in the S + G2/M phase and an increase in the G0/G1 phase after this compound treatment, indicating an inhibition of proliferation. researchgate.netnih.gov
| Assay | Principle | Application in this compound Studies | Key Findings | Cell Lines | Citations |
|---|---|---|---|---|---|
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan. | Determining IC50 values and assessing cytotoxicity. | This compound potently inhibits viability in a time- and dose-dependent manner. | Hut-78, Karpas-299, various CTCL lines | nih.govresearchgate.netnih.govaacrjournals.org |
| CellTiter-Glo® | Measures ATP levels as an indicator of viable cells. | Assessing dose- and time-dependent effects on cell viability. | Demonstrated reduction in viability in leukemia cells and patient samples. | OCI-AML3, SKM-1, MDS-L | researchgate.net |
| BrdU Incorporation | Measures DNA synthesis during cell proliferation. | Evaluating the effect on cell cycle progression. | Inhibited proliferation by causing G0/G1 phase arrest. | CT26, MC38 | researchgate.netnih.gov |
Flow cytometry is a powerful tool for analyzing the effects of this compound on apoptosis and the cell cycle. nih.gov Annexin V/propidium iodide (PI) staining is a common method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netnih.govnih.gov In cholangiocarcinoma (CCA) cell lines, flow cytometry with Annexin V/PI staining showed that this compound markedly induced apoptosis in a dose-dependent manner. nih.gov This was also observed in CTCL cell lines and tumor cells from Sézary syndrome patients, where this compound, particularly in combination with azacitidine, induced apoptosis. nih.govaacrjournals.org Studies in T-cell lymphoma cell lines also confirmed this compound's ability to induce apoptosis, as measured by the Annexin V assay. nih.gov
Cell cycle analysis, often performed by staining cells with a fluorescent dye that binds to DNA, such as PI, and analyzing them by flow cytometry, reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been shown to induce G2/M phase arrest in a dose-dependent manner in CCA cells. nih.gov This cell cycle arrest is a common mechanism by which this compound exerts its anti-tumor effects. researchgate.netresearchgate.net
| Methodology | Principle | Application in this compound Studies | Key Findings | Cell Lines/Samples | Citations |
|---|---|---|---|---|---|
| Annexin V/PI Staining | Differentiates apoptotic and necrotic cells based on membrane changes. | Quantifying apoptosis induction. | This compound induces dose-dependent apoptosis. | Cholangiocarcinoma cells, CTCL cells, Sézary syndrome patient cells | nih.govaacrjournals.orgnih.govnih.gov |
| Cell Cycle Analysis (Flow Cytometry) | Measures DNA content to determine cell cycle phase distribution. | Assessing effects on cell cycle progression. | This compound induces G2/M phase arrest. | Cholangiocarcinoma cells, murine colon cancer cells | researchgate.netnih.gov |
Investigating the molecular changes induced by this compound is critical to understanding its mechanism of action. Gene expression profiling techniques like RNA sequencing and microarrays provide a global view of the transcriptional changes. In studies on T-cell lymphoma, cDNA microarrays revealed unique gene expression profiles in patients treated with this compound, with both induction and repression of gene expression that reversed within 24 hours. nih.gov Microarray analysis of various cancer cell lines treated with this compound for 6 hours also showed an impact on DNA repair genes. aacrjournals.org
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is used to validate the findings from global expression studies and to quantify the expression of specific genes of interest. For example, qRT-PCR has been used to show that this compound treatment can upregulate the expression of the immune checkpoint ligand PD-L1 at the mRNA level in mouse colon cancer cells. nih.gov
Western blotting is a fundamental technique for analyzing changes in protein expression and post-translational modifications. It has been extensively used in this compound research to detect changes in proteins involved in the cell cycle, apoptosis, and histone acetylation. For instance, in CCA cells, western blotting showed that this compound induced higher expression of p-cdc2 and lower expression of CyclinB1, consistent with G2/M arrest. nih.gov It also revealed increased levels of cleaved Caspase-3 and cleaved PARP, confirming apoptosis induction. nih.gov Furthermore, western blotting is crucial for demonstrating the primary mechanism of this compound as a histone deacetylase (HDAC) inhibitor by detecting increased acetylation of histones, such as H3K9ac, and non-histone proteins like α-tubulin. researchgate.netnih.govresearchgate.net
| Technique | Application in this compound Studies | Key Findings | Cell Lines/Samples | Citations |
|---|---|---|---|---|
| cDNA Microarray/RNA Sequencing | Global gene expression analysis. | Revealed unique and transient gene expression changes; impact on DNA repair genes. | T-cell lymphoma patient cells, various cancer cell lines | nih.govaacrjournals.org |
| qRT-PCR | Quantification of specific gene expression. | Confirmed upregulation of PD-L1 mRNA. | Mouse colon cancer cells | nih.gov |
| Western Blotting | Analysis of protein expression and modifications. | Confirmed changes in cell cycle and apoptotic proteins; demonstrated increased histone and non-histone protein acetylation. | Cholangiocarcinoma cells, myeloid leukemia cells, T-cell lymphoma cells | nih.govresearchgate.netnih.govresearchgate.net |
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. In the context of this compound research, ChIP is employed to determine how this compound-induced histone modifications affect the binding of transcription factors to specific gene promoters. For example, in a study on CTCL, ChIP was used to show that the combination of this compound and azacitidine led to enhanced histone acetylation at the promoter region of the tumor suppressor gene RhoB. nih.govaacrjournals.org
Global methylation sequencing provides a comprehensive view of the DNA methylation landscape across the entire genome. This methodology has been utilized to study the epigenetic alterations induced by this compound, often in combination with other epigenetic modifiers. In CTCL cell lines and patient-derived tumor cells, global CpG methylation sequencing revealed that the combination of this compound and azacitidine resulted in a unique change in the methylation profile of a subset of genes. nih.govaacrjournals.org This analysis demonstrated that the combination treatment causes a global CpG hypomethylation in the CTCL genome. researchgate.net
Phosphokinase arrays are a high-throughput method to simultaneously detect the relative phosphorylation levels of multiple kinases. rndsystems.com This is important for understanding how this compound affects various signaling pathways within the cell. By incubating cell lysates with a membrane spotted with antibodies against different kinases, researchers can identify which signaling pathways are activated or inhibited by this compound treatment. This technique allows for a broad screening of this compound's effects on cellular signaling, providing insights into its mechanisms of action beyond histone deacetylase inhibition. nih.gov
In Vivo Preclinical Models and Advanced Imaging Modalities
This compound has been evaluated in a variety of in vivo preclinical models to assess its efficacy across different cancer types. These models are crucial for understanding the drug's therapeutic potential and mechanisms of action in a living system before clinical application.
Commonly utilized models include xenografts, where human cancer cells are implanted into immunodeficient mice. For instance, murine xenografts of T-cell lymphoma (TCL) have been instrumental in demonstrating the anti-tumor effects of this compound and its formulations. nih.govbiorxiv.orgashpublications.orgnih.gov In one study, H9-dTomato-luc cells, a human T-cell lymphoma line, were injected subcutaneously into immunodeficient mice to establish tumors. biorxiv.org Similarly, a superficial xenograft model for bladder cancer was used to confirm the radiosensitizing effects of this compound in vivo. nih.gov Beyond lymphoma, the efficacy of this compound against metastatic osteosarcoma has been tested using a tail vein injection model in both immunodeficient and syngeneic mice, which allowed for the assessment of lung metastases. aacrjournals.org Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, have also been employed, for example, with metaplastic breast cancer, to evaluate this compound's effects in a model that more closely recapitulates human tumor biology. researchgate.netfigshare.com
| Preclinical Model | Cancer Type | Imaging Modality | Key Findings | Reference |
| Murine Xenograft (H9-dTomato-luc cells) | T-Cell Lymphoma | Bioluminescence Imaging, Fluorescence Imaging | Monitored tumor growth and biodistribution of nanoparticle formulations. | biorxiv.org |
| Superficial Xenograft | Bladder Cancer | Not Specified | Confirmed in vivo radiosensitizing effect of this compound, leading to significant tumor growth delay. | nih.gov |
| Tail Vein Injection Model | Osteosarcoma Lung Metastases | Not Specified | This compound dose-dependently prolonged survival and reduced lung metastases. | aacrjournals.org |
| Patient-Derived Xenograft (PDX) | Metaplastic Breast Cancer | Not Specified | Used to evaluate this compound's efficacy on patient-derived tumors. | researchgate.netfigshare.com |
Nanoparticle Formulations and Delivery Systems
To improve the therapeutic index of this compound, researchers have developed novel delivery systems, most notably nanoparticle formulations. A first-in-class polymer nanoparticle of this compound, termed Nanothis compound, has been engineered using an innovative amphiphilic di-block copolymer-based nanochemistry platform. nih.govnih.govresearchgate.net This nanomedicine approach aims to enhance the drug's pharmacokinetic profile, improve its tolerability, and increase its efficacy. biorxiv.orgbiorxiv.org
Preclinical studies have demonstrated that Nanothis compound exhibits superior pharmacologic properties compared to free this compound. biorxiv.orgashpublications.orgnih.gov In murine models, Nanothis compound showed an improved pharmacokinetic profile, with a higher area under the curve (AUC) of exposure 48 hours post-treatment, regardless of whether it was administered intravenously or intraperitoneally. biorxiv.org The plasma concentration of free this compound declined rapidly, while Nanothis compound maintained higher concentrations for a longer duration. biorxiv.orgbiorxiv.org
| Formulation | Platform | Preclinical Models | Key Advantages Over Free this compound | Reference |
| Nanothis compound | Amphiphilic di-block copolymer | T-Cell Lymphoma cell lines, LGL Leukemia patient samples, Murine Xenografts | Superior pharmacokinetics, improved tolerability, enhanced anti-tumor efficacy, greater tumor accumulation, significant improvement in overall survival. | nih.govbiorxiv.orgashpublications.orgnih.govbiorxiv.orgresearchgate.net |
Biomarker Discovery and Validation in Preclinical Models
The identification and validation of biomarkers are critical for predicting response to this compound and understanding mechanisms of resistance. Preclinical models have been instrumental in investigating potential molecular markers that correlate with the drug's activity.
BCL2L11 (BIM): The pro-apoptotic protein BCL2L11, also known as BIM, has emerged as a potential biomarker for this compound sensitivity. BCL2L11 is a component of the intrinsic apoptosis pathway. nih.gov Laboratory models have suggested that resistance to this compound and other histone deacetylase (HDAC) inhibitors is associated with reduced expression levels of BCL2L11 or other alterations that interfere with intrinsic apoptosis. nih.gov This indicates that the baseline expression or induction of BCL2L11 in tumor cells could potentially predict their susceptibility to this compound-induced cell death.
Lysyl Oxidase (LOX): Lysyl oxidase (LOX) has been investigated as a companion biomarker for the anti-fibrotic effects of this compound. researchgate.net LOX is a secreted enzyme involved in the crosslinking of collagen and elastin, contributing to the stiffness of the extracellular matrix. nih.govmdpi.comnih.gov In a preclinical study evaluating this compound as a potential treatment for idiopathic pulmonary fibrosis (IPF), the drug was found to potently inhibit fibroblast proliferation, myofibroblast differentiation, and LOX expression in vitro. researchgate.net In an in vivo model of bleomycin-induced pulmonary fibrosis, this compound treatment inhibited fibrosis, and this effect was associated with the suppression of LOX expression. researchgate.net Furthermore, LOX levels were found to be significantly elevated in the bronchoalveolar lavage fluid of IPF patients compared to controls, suggesting its potential as a biomarker to monitor the on-target effects of this compound in fibrotic diseases. researchgate.net High LOX levels have also been correlated with poor prognosis in several cancers. mdpi.com
| Biomarker | Function | Association with this compound | Preclinical Model/Setting | Reference |
| BCL2L11 (BIM) | Pro-apoptotic protein | Reduced expression is associated with resistance to this compound. | Laboratory models of cancer | nih.gov |
| Lysyl Oxidase (LOX) | Extracellular matrix cross-linking | This compound inhibits LOX expression; LOX is a potential companion biomarker for anti-fibrotic effects. | In vitro fibroblast cultures, in vivo bleomycin-induced pulmonary fibrosis model | researchgate.net |
Patient-Derived Cellular Models
To better predict clinical outcomes and study drug responses in a more patient-relevant context, researchers are increasingly using patient-derived cellular models for preclinical evaluation of this compound. These models, which include three-dimensional (3D) cultures and ex vivo samples, help bridge the gap between traditional 2D cell lines and in vivo studies.
Sarcospheres: In the context of osteosarcoma, a rare bone cancer, 3D multicellular spheroids known as "sarcospheres" have been used extensively. researchgate.netiu.edu These models, generated from both established metastatic osteosarcoma cell lines and patient tumor samples, more closely mimic the in vivo micro-metastases than conventional monolayer cultures. nih.gov In a screen of FDA-approved oncology drugs, this compound was identified as a highly potent agent that effectively decreased the viability of sarcospheres. aacrjournals.orgnih.gov Studies using patient-derived sarcospheres have shown that a subset of patients (30-50%) are sensitive to this compound, suggesting that this model could be used to stratify patients who are most likely to respond to treatment. nih.gov Mechanistic studies with sarcospheres have revealed two distinct types of responses to this compound: some sarcospheres undergo a G2/M cell cycle arrest and growth inhibition, while others, particularly slow-growing patient-derived sarcospheres, primarily exhibit DNA damage and cytotoxicity. aacrjournals.orgresearchgate.netiu.eduiu.edu
Ex Vivo Patient Samples: The direct use of primary patient samples for ex vivo drug testing provides valuable insights into the potential efficacy of this compound. This approach has been used in studies of hematologic malignancies. For example, the superior anti-tumor efficacy of Nanothis compound compared to free this compound was demonstrated in ex vivo primary samples from patients with large granular lymphocyte (LGL) leukemia. nih.govbiorxiv.orgashpublications.orgnih.govbiorxiv.org Similarly, dose-response studies have been conducted on acute myeloid leukemia (AML) patient samples, showing a dose- and time-dependent decrease in the viability of these cells following this compound treatment. researchgate.net Gene expression profiling using patient-derived samples from clinical trials has also been performed, revealing alterations in genes related to apoptosis, cell proliferation, and immune regulation as early as four hours after drug administration. nih.gov
| Model Type | Disease Context | Key Application | Significant Findings | Reference |
| Sarcospheres | Osteosarcoma | Efficacy screening, mechanism of action studies, patient stratification. | This compound potently decreases viability; identified sensitive vs. resistant patient samples; revealed distinct mechanistic responses (cell cycle arrest vs. cytotoxicity). | aacrjournals.orgresearchgate.netiu.edunih.gov |
| Ex Vivo Primary Cells | LGL Leukemia, AML, T-Cell Lymphoma | Testing efficacy of novel formulations, dose-response analysis, pharmacodynamic studies. | Nanothis compound showed superior efficacy in LGL leukemia samples; this compound induced dose-dependent viability reduction in AML samples; altered gene expression profiles in T-cell lymphoma samples. | nih.govashpublications.orgbiorxiv.orgresearchgate.netnih.gov |
Q & A
Q. What molecular mechanisms underlie Romidepsin’s HDAC inhibition and its impact on cancer cell apoptosis?
this compound selectively inhibits histone deacetylases (HDAC) 1 and 2, leading to hyperacetylation of histones and non-histone proteins. This disrupts chromatin remodeling, cell cycle arrest (G1/S or G2/M phases), and activates pro-apoptotic pathways (e.g., upregulation of p21, Bax). Preclinical studies in murine colon cancer models (CT26 and MC38 cells) demonstrated dose-dependent apoptosis via flow cytometry and BrdU incorporation assays . Mechanistic insights include suppression of PD-L1 expression, linking epigenetic modulation to immune checkpoint regulation .
Q. How is this compound’s efficacy evaluated in preclinical cancer models, and what are key experimental endpoints?
Standard protocols involve chemically induced models (e.g., DEN-induced hepatocellular carcinoma in mice) to mimic human cancer progression. Endpoints include tumor burden reduction, histopathological analysis, and molecular profiling (e.g., qRT-PCR for cancer-associated genes like p53 or Bcl-2). For example, this compound reduced HCC tumor size by 50% in mice, correlating with altered expression of apoptosis regulators . Flow cytometry for cell cycle arrest (e.g., BrdU staining) and Western blotting for acetylated histone H3 are critical readouts .
Q. What statistical methods are employed to validate this compound’s therapeutic effects in preclinical studies?
Two-tailed Student’s t-tests or ANOVA are commonly used for comparing treatment groups, with significance thresholds set at p < 0.04. Studies often include ≥3 replicates per group to ensure reproducibility. For example, this compound’s anti-proliferative effects in colon cancer cells showed p < 0.001 using GraphPad Prism . Survival analyses (e.g., Kaplan-Meier curves) and Cox regression models are applied in longitudinal studies .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s clinical response rates across T-cell lymphoma subtypes?
Retrospective analyses of relapsed/refractory PTCL patients revealed an overall response rate (ORR) of 25–38%, with complete response (CR) rates varying by subtype (15% in PTCL-NOS vs. 18% in AITL). Discrepancies arise from heterogeneous tumor biology and prior therapies. Methodologically, multivariate analyses adjust for factors like prior stem-cell transplantation or lines of therapy. For example, a phase II trial (n=130) reported median progression-free survival (PFS) of 4 months, but CR duration extended to 28 months in responsive subsets .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with immunotherapies?
Phase II trials (e.g., NCT03278782) combine this compound with PD-1 inhibitors like pembrolizumab. These studies use a Simon two-stage design to assess safety and efficacy, with primary endpoints like ORR and secondary endpoints including PFS. Preclinical validation involves transcriptome profiling (RNA-seq) and gene set enrichment analysis (GSEA) to identify synergistic pathways (e.g., MYC downregulation in combination with PARP inhibitors) .
Q. How is chromatin accessibility profiling used to study this compound’s epigenetic effects post-treatment?
ATAC-seq (Assay for Transpose-Accessible Chromatin) with 100 bp binning and RPKM normalization reveals dynamic chromatin remodeling. In HUT78 T-cell lymphoma cells, this compound increased accessibility at promoter regions of tumor suppressor genes. Differential peak analysis (e.g., DESeq2) identifies loci with ≥2-fold changes, annotated using tools like HOMER .
Q. What methodologies address this compound’s cardiotoxicity risks in translational studies?
Clinical trials exclude patients with baseline QT prolongation or cardiac comorbidities. Preclinical models use echocardiography and serum troponin assays to monitor toxicity. For example, phase II trials reported reversible ECG changes in 10% of patients, necessitating continuous cardiac monitoring .
Q. How do latency-reversal studies utilize this compound to activate HIV reservoirs, and what are key challenges?
In HIV cure research, this compound (5 mg/m² IV) is administered with antiretroviral therapy (ART) to disrupt viral latency. Flow cytometry for HIV RNA/DNA quantification and viral outgrowth assays measure reservoir reduction. A Danish phase Ib/IIa trial (n=40) showed this compound increased cell-associated HIV RNA by 2.4-fold but highlighted incomplete reservoir clearance, underscoring the need for combination approaches (e.g., with 3BNC117 antibodies) .
Methodological Considerations
Q. How are pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound modeled in dose-escalation studies?
Non-compartmental analysis (NCA) calculates AUC and Cmax using plasma concentration-time data. Preclinical studies in mice established a terminal half-life of 3–5 hours, while human trials (14 mg/m² weekly) showed linear kinetics with 60% plasma protein binding. PD biomarkers include histone H3 acetylation in peripheral blood mononuclear cells (PBMCs) .
Q. What in vitro assays best predict this compound’s resistance mechanisms in solid tumors?
Clonogenic survival assays and metabolomic profiling (e.g., LC-MS for acetyl-CoA levels) identify resistance markers. For instance, AR-42 (a structural analog) showed superior cachexia prevention compared to this compound in muscle atrophy models, linked to differential HDAC isoform targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
